molecular formula C12H17NO B12122229 2-(Hydroxymethyl)-3-phenylpiperidine

2-(Hydroxymethyl)-3-phenylpiperidine

Cat. No.: B12122229
M. Wt: 191.27 g/mol
InChI Key: BAXCSBUVIMISSN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom The presence of a hydroxymethyl group and a phenyl group attached to the piperidine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-phenylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the use of palladium and rhodium for hydrogenation, which combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium or nickel catalysts is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(Formyl)-3-phenylpiperidine or 2-(Carboxyl)-3-phenylpiperidine.

    Reduction: Formation of various reduced piperidine derivatives.

    Substitution: Formation of substituted phenylpiperidine derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-3-phenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-phenylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-5-phenylpiperidine
  • 3-(Hydroxymethyl)-2-phenylpiperidine
  • 2-(Hydroxymethyl)-4-phenylpiperidine

Comparison

2-(Hydroxymethyl)-3-phenylpiperidine is unique due to the specific positioning of the hydroxymethyl and phenyl groups on the piperidine ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3-phenylpiperidin-2-yl)methanol

InChI

InChI=1S/C12H17NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2

InChI Key

BAXCSBUVIMISSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)CO)C2=CC=CC=C2

Origin of Product

United States

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